Hydroxysulfamic acid

Description

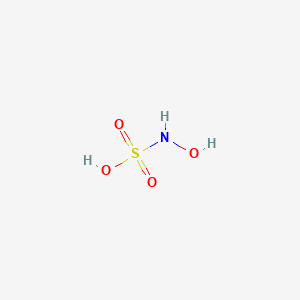

Structure

2D Structure

3D Structure

Properties

CAS No. |

13598-45-3 |

|---|---|

Molecular Formula |

H3NO4S |

Molecular Weight |

113.10 g/mol |

IUPAC Name |

hydroxysulfamic acid |

InChI |

InChI=1S/H3NO4S/c2-1-6(3,4)5/h1-2H,(H,3,4,5) |

InChI Key |

IIXGBDGCPUYARL-UHFFFAOYSA-N |

Canonical SMILES |

N(O)S(=O)(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Pathways of Hydroxysulfamic Acid Formation

Direct Synthetic Routes to Hydroxysulfamic Acid

The direct synthesis of this compound depends on the specific isomer targeted. While N-sulfonylamine (HNSO2) has been generated through specialized high-energy methods, hydroxylamine-O-sulfonic acid (HOSA) possesses well-documented laboratory and industrial preparation methods.

Hydroxylamine-O-sulfonic acid (HOSA) is commonly synthesized by the sulfonation of hydroxylamine (B1172632) or its salts. A prominent laboratory and industrial method involves the reaction of hydroxylammonium sulfate (B86663) with oleum (B3057394) (fuming sulfuric acid) or chlorosulfonic acid. wikipedia.orggoogle.comgoogle.comorgsyn.org

Reaction Scheme for HOSA Synthesis: The general reaction involves treating hydroxylammonium sulfate with oleum: (NH3OH)2SO4 + 2SO3 → 2H2NOSO3H + H2SO4 wikipedia.org

Alternatively, chlorosulfonic acid can be used: (NH3OH)2SO4 + 2ClSO3H → 2H2NOSO3H + H2SO4 + 2HCl (simplified representation) wikipedia.orgorgsyn.org

Detailed Research Findings on HOSA Synthesis: Laboratory procedures specify the dropwise addition of chlorosulfonic acid to finely powdered hydroxylamine sulfate with vigorous stirring, followed by heating. orgsyn.org Industrial processes are similar, often reacting hydroxylammonium sulfate with oleum at elevated temperatures (e.g., 90-130°C). google.comgoogle.com The reaction mixture is then cooled, and the crystalline hydroxylamine-O-sulfonic acid is isolated and purified, often by washing with glacial acetic acid and ethyl acetate. google.comgoogle.com Yields exceeding 80% with purity greater than 98% have been reported. google.com

Table 1: Key Reagents and Conditions for HOSA Synthesis

| Reagent 1 | Reagent 2 | Temperature Range (°C) | Yield (%) | Purity (%) | Reference |

| Hydroxylammonium Sulfate | Oleum/Sulfuric Acid | 90-130 | ~81 | >98 | google.com |

| Hydroxylammonium Sulfate | Chlorosulfonic Acid | ~100 | N/A | N/A | orgsyn.org |

The monomeric form of N-sulfonylamine (HNSO2), a specific isomer of this compound, remained elusive until recent years due to its labile nature. An emerging strategy for generating HNSO2 in the gas phase involves the flash vacuum pyrolysis of methoxysulfonyl azide (B81097) (CH3OS(O)2N3) at approximately 1000 K. oulu.fiacs.org This method allows for the identification and characterization of the monomer by techniques such as matrix-isolation IR spectroscopy and quantum chemical calculations. oulu.fiacs.org The decomposition of the azide proceeds stepwise via a methoxysulfonyl nitrene intermediate, with concerted fragmentation leading to the formation of HNSO2. acs.org

Established Laboratory Synthesis Methods

Formation Mechanisms of this compound as a Transient or Intermediate Species

The role of this compound (particularly HNSO2) as a transient or intermediate species is often discussed in the context of its atmospheric chemistry and decomposition pathways rather than its formation via hydrolytic mechanisms.

Contrary to its "hydrolytic formation," research primarily indicates that this compound (HNSO2) undergoes hydrolysis. The hydrolysis of N-sulfonylamine (HNSO2) is a significant reaction, particularly in atmospheric chemistry, leading to the formation of sulfuric acid (H2SO4) and ammonia (B1221849) (NH3). researchgate.netresearchgate.netcopernicus.orgcopernicus.org This reaction is a step-wise process where a hydrogen atom from water is initially transferred to the nitrogen atom of HNSO2. This transfer results in the formation of an NH2 moiety, followed by the subsequent formation of H2SO4, NH3, and water molecules. researchgate.net

Studies on the acid hydrolysis rate of this compound (HSA) in acidic aqueous solutions have been conducted. nih.gov The hydrolysis rate (R) was found to follow the kinetics R = k[H+][HSA], where k is the rate constant. nih.gov

Table 2: Hydrolysis Rate Constant of this compound (HSA)

| Parameter | Value | Temperature (K) | Ionic Strength (M) | Reference |

| Rate Constant (k) | 6.2 × 10¹¹ exp (-26 300/RT) M⁻¹ s⁻¹ | 298 | 1.0 | nih.gov |

| Calculated Rate Constant for Intermediate Formation (with water dimer) | 2.24 × 10⁻¹⁶ cm³ mol⁻¹ s⁻¹ | 298 | N/A | researchgate.net |

| Calculated Rate Constant for Intermediate Formation (with water trimer) | 1.03 × 10⁻¹² cm³ mol⁻¹ s⁻¹ | 298 | N/A | researchgate.net |

| Calculated Rate Constant for Intermediate Formation (with water tetramer) | 2.10 × 10⁻¹¹ cm³ mol⁻¹ s⁻¹ | 298 | N/A | researchgate.net |

N-sulfonylamine (HNSO2) has been proposed as a stable isomer in the reaction between sulfur trioxide (SO3) and ammonia (NH3), suggesting its potential role as an intermediate in complex atmospheric reaction networks. researchgate.netcopernicus.org Its hydrolysis is a multi-step process involving the formation of intermediate and product complexes, where the energy barrier for these formations is significantly reduced by the presence of multiple water molecules. researchgate.net This indicates that HNSO2 acts as a transient species in the conversion of sulfur and nitrogen compounds in the atmosphere, eventually leading to the formation of sulfuric acid and ammonia. researchgate.net

While direct catalytic systems for the formation of this compound (HNSO2) are not extensively detailed in the provided literature, the hydrolysis of HNSO2, which represents its decomposition, is significantly influenced by the presence of water clusters. Quantum chemical calculations have shown that increasing the number of water molecules from two to four reduces the energy barrier associated with the formation of intermediates and product complexes by 7 to 10 kcal/mol. researchgate.net This highlights the catalytic role of water molecules in facilitating the hydrolysis of HNSO2, thereby impacting its atmospheric lifetime and subsequent product formation kinetics. researchgate.net This effect is crucial for understanding its fate and reactivity in humid environments.

Reactivity and Reaction Mechanisms of Hydroxysulfamic Acid

Hydrolysis Kinetics and Thermodynamic Studies of Hydroxysulfamic Acid

The hydrolysis of this compound in acidic aqueous solutions has been quantitatively studied, providing insights into its kinetic and thermodynamic properties. Researchers determined the acid dissociation constant and the rate of its acid-catalyzed hydrolysis.

The acid dissociation constant (K) for this compound was determined to be 1.5 ± 0.5 M at 298 K (25 °C). cdnsciencepub.comcdnsciencepub.com The hydrolysis rate (R) of HSA in acidic aqueous solutions follows a rate law expressed as R = k[H⁺][HSA], where [H⁺] is the hydrogen ion concentration and [HSA] represents the total concentration of all forms of this compound. cdnsciencepub.comcdnsciencepub.com

The temperature dependence of the rate constant (k) can be described by the Arrhenius equation: k = A exp(−Ea/RT). For an ionic strength (μ) of 1.0 M, the pre-exponential factor (A) was found to be 6.2 × 10¹² M⁻¹ s⁻¹, and the activation energy (Ea) was 26.3 kcal mol⁻¹ (equivalent to approximately 110 kJ mol⁻¹). cdnsciencepub.comcdnsciencepub.com Studies at different ionic strengths have shown variations in activation energy. For example, at μ = 0.13 M, the activation energy was determined to be 21.7 ± 0.7 kcal mol⁻¹, while at μ = 1.03 M, it was 26.3 ± 1.0 kcal mol⁻¹. cdnsciencepub.com

These kinetic parameters are summarized in the table below:

| Parameter | Value | Conditions | Citation |

| Acid Dissociation Constant (K) | 1.5 ± 0.5 M | 298 K | cdnsciencepub.comcdnsciencepub.com |

| Rate Law (R) | k[H⁺][HSA] | Acidic aqueous solutions | cdnsciencepub.comcdnsciencepub.com |

| Rate Constant (k) (Arrhenius Equation) | 6.2 × 10¹² exp (−26 300/RT) M⁻¹ s⁻¹ | μ = 1.0 M | cdnsciencepub.comcdnsciencepub.com |

| Activation Energy (Ea) | 21.7 ± 0.7 kcal mol⁻¹ | μ = 0.13 M | cdnsciencepub.com |

| Activation Energy (Ea) | 26.3 ± 1.0 kcal mol⁻¹ | μ = 1.03 M | cdnsciencepub.com |

Elucidation of pH-Dependent Hydrolysis Mechanisms

The observed rate law, R = k[H⁺][HSA], indicates that the hydrolysis of this compound is an acid-catalyzed process. cdnsciencepub.comcdnsciencepub.com This suggests that the presence of hydrogen ions significantly influences the reaction rate. Even in highly acidic solutions, such as 5.1 M perchloric acid, a notable amount of the this compound anion was detected. cdnsciencepub.comescholarship.org Furthermore, the anion of HSA has been observed to be stable in moderately acidic solutions. escholarship.org The acid dissociation constant showed no significant temperature dependence within the range of 288-338 K. cdnsciencepub.com

Analysis of Solvent Effects on this compound Hydrolysis Rates

While the provided research highlights the kinetics of this compound hydrolysis in aqueous solutions, detailed studies specifically analyzing the effects of different solvents on its hydrolysis rates are not extensively detailed in the provided sources. Generally, in acid-catalyzed reactions, solvent properties can significantly influence reaction kinetics by affecting the stabilization of the acidic proton or the transition state. nih.govosti.govmdpi.com However, specific data or comprehensive analyses for this compound regarding these solvent effects are not available in the examined literature.

Decomposition Pathways of this compound

The decomposition of this compound (HSA) under acidic conditions has been noted as an exception in the broader understanding of nitrogen sulfonate product chemistry. escholarship.org Beyond acid-catalyzed hydrolysis, investigations have also included the alkaline hydrolysis and oxidation by oxygen of HSA. cdnsciencepub.comescholarship.org However, detailed and specific decomposition pathways, including distinct acid-catalyzed, thermal, or photochemical mechanisms for this compound itself, are not comprehensively elaborated in the provided search results.

Acid-Catalyzed Decomposition Mechanisms

While the general decomposition of this compound in acidic environments is acknowledged, specific mechanistic details outlining the acid-catalyzed decomposition pathways for this compound are not explicitly provided in the available literature. The existing information primarily focuses on the acid-catalyzed hydrolysis rather than a broader decomposition.

Investigation of Thermal and Photochemical Decomposition Processes

Specific investigations into the thermal and photochemical decomposition processes of this compound are not detailed in the provided sources. While thermal and photochemical decomposition are known phenomena for other chemical compounds, including various acids and organic molecules, their specific application and mechanistic elucidation for this compound are not covered in the reviewed literature.

Electron Transfer and Redox Chemistry Involving this compound

Research indicates that the oxidation of this compound by oxygen has been investigated. cdnsciencepub.comescholarship.org This implies that HSA participates in redox chemistry, where it can undergo oxidation. However, further detailed studies specifically elucidating other electron transfer mechanisms or a broader range of redox reactions involving this compound are not extensively described in the provided search results.

Computational and Theoretical Investigations of Hydroxysulfamic Acid

Quantum Chemical Characterization of Hydroxysulfamic Acid Molecular Structure

Quantum chemical calculations offer a detailed characterization of molecular structures and intermolecular interactions, providing insights into the sites of action and stability of compounds mongoliajol.infoarxiv.org.

For this compound, such studies would typically involve:

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms by minimizing the total energy of the molecule. This involves finding equilibrium geometries where the forces on all atoms are zero.

Energetics: Calculating the total electronic energy of the optimized structure, which provides information about its stability relative to other possible isomers or fragments.

Electronic structure analysis, particularly the study of Frontier Molecular Orbitals (FMOs) such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental for understanding a molecule's reactivity and electronic properties mdpi.comresearchgate.net. The HOMO represents the electron-donating ability, while the LUMO represents the electron-accepting ability mdpi.com. The energy gap between HOMO and LUMO (HOMO-LUMO gap) is a crucial parameter, as it correlates with the molecule's chemical stability, electrical transport properties, and optical behavior mdpi.comresearchgate.netmyu-group.co.jp. A smaller HOMO-LUMO gap generally indicates higher reactivity and lower kinetic stability researchgate.net.

Charge distribution analysis, often performed through methods like Mulliken atomic charges or Molecular Electrostatic Potential (MEP), provides insights into the distribution of electron density within the molecule, identifying potential reactive sites researchgate.netijcce.ac.ir.

While specific HOMO-LUMO and charge distribution data for this compound were not directly found in the provided search results, general principles apply:

HOMO-LUMO Energies: These energy levels dictate the ease of electron excitation and transfer within the molecule.

Charge Distribution: This analysis reveals areas of high or low electron density, indicating nucleophilic or electrophilic sites, respectively, which are critical for predicting reaction pathways.

Conformational analysis involves studying the different spatial arrangements (conformers) a molecule can adopt due to rotation around single bonds, and their relative energies researchgate.net. The potential energy surface (PES) is a conceptual tool that maps the energy of a molecular system as a function of its atomic coordinates ntnu.nolibretexts.org. By exploring the PES, researchers can identify stable conformers (energy minima) and the transition states (saddle points) connecting them libretexts.orgnih.gov. This mapping is crucial for understanding molecular geometry, chemical reaction dynamics, and the physical determinants of conformational landscapes libretexts.orgresearchgate.netnih.gov.

For this compound, conformational analysis would typically involve:

Dihedral Angle Scans: Systematically varying key dihedral angles and optimizing other geometrical parameters to map energy changes researchgate.net.

Identification of Minima and Transition States: Locating all stable conformers and the energy barriers for interconversion between them.

Thermodynamic and Kinetic Predominance: Determining the most stable conformers (thermodynamic) and the most accessible interconversion pathways (kinetic) nih.gov.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Charge Distribution

Theoretical Elucidation of Reaction Mechanisms and Kinetics for this compound

Theoretical calculations are indispensable for elucidating reaction mechanisms and kinetics, particularly for complex reactions or those involving short-lived intermediates mdpi.comsumitomo-chem.co.jp.

The exploration of reaction pathways involves identifying the step-by-step sequence of elementary reactions that transform reactants into products nih.govlibretexts.org. This includes the identification of transition states (TS) and intermediate structures nih.govsolubilityofthings.comchemrxiv.org.

Transition States: These are transient, high-energy configurations at the peak of the energy barrier along a reaction pathway, where bonds are partially broken and formed solubilityofthings.comsolubilityofthings.com. They exist for extremely brief periods solubilityofthings.com.

Computational methods facilitate the prediction of likely intermediates and transition states, allowing for the mapping of reaction pathways and the understanding of how molecular interactions lead to product formation nih.govchemrxiv.orgresearchgate.net.

The activation energy (Ea) is the minimum energy required for a chemical reaction to occur, representing the energy barrier that reactants must overcome to reach the transition state solubilityofthings.comlibretexts.orglibretexts.orgwebflow.com. A higher activation energy generally corresponds to a slower reaction rate solubilityofthings.comsolubilityofthings.com. The Arrhenius equation () relates the rate constant () to the activation energy (), temperature (), and a pre-exponential factor () libretexts.orglibretexts.orgwebflow.comcdnsciencepub.com. Theoretical calculations play a vital role in determining rate constants for reactions, especially those involving rapidly reacting species mdpi.com.

For this compound, studies on its hydrolysis in acid aqueous solutions have been conducted. The hydrolysis rate () was found to follow the expression , indicating first-order dependence on both hydrogen ion and this compound concentrations cdnsciencepub.com. The rate constant () for this hydrolysis was determined to be at an ionic strength () of 1.0 M cdnsciencepub.com. The activation energy () for this process was found to be at and at cdnsciencepub.com.

Table 1: Hydrolysis Rate Constant and Activation Energy for this compound

| Parameter | Value | Conditions | Source |

| Rate Constant () | cdnsciencepub.com | ||

| Activation Energy () | , | cdnsciencepub.com | |

| Activation Energy () | , | cdnsciencepub.com | |

| Acid Dissociation Constant () | cdnsciencepub.com |

Table 2: Arrhenius Parameters for this compound Hydrolysis

| Ionic Strength () | Pre-exponential Factor (A) | Activation Energy () (kcal mol⁻¹) | Source |

| 0.13 M | cdnsciencepub.com | ||

| 1.03 M | cdnsciencepub.com |

These computational and theoretical investigations provide a comprehensive understanding of this compound's intrinsic properties and its behavior in chemical reactions, laying the groundwork for further experimental and applied studies.

Solvation Effects and Interfacial Dynamics using Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are instrumental in understanding the behavior of molecules in various environments, including solvation effects and interfacial dynamics. MD simulations compute the free energy of solvation, which is a critical property for the thermodynamic description of solutions researchgate.net. This free energy accounts for interactions between the solute and solvent (e.g., hydrogen bonding, ion-dipole interactions, and van der Waals forces) and the solvent reorganization required to accommodate the solute researchgate.netfrontiersin.org.

For instance, classical molecular dynamics simulations have been used to quantify the stability of ions, such as hydronium and chloride ions, by measuring their solvation free energies in different solvent systems frontiersin.org. The method can also characterize water structure and thermodynamics on molecular surfaces, analyzing the output from MD simulations to map out solvation thermodynamic and structural properties on a high-resolution, three-dimensional grid lehman.edu. A solvation energy function, based on accessible surface areas of atoms and atomic solvation parameters, has been proposed for use in molecular simulations of proteins in solution nih.gov. While direct studies on this compound are not prominent, these methodologies are directly applicable to understanding the solvation and interfacial behavior of N-S compounds in general, by modeling their interactions with solvent molecules and at interfaces.

Predictive Modeling of this compound Reactivity and Stability

Predictive modeling, utilizing computational chemistry approaches, is essential for evaluating the reactivity and stability of chemical compounds. Conceptual density functional theory (DFT) based global reactivity descriptors are employed to establish relationships between structure, stability, and global chemical reactivity researchgate.net. Parameters such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and their energy gap (ΔE), are key indicators of molecular stability and reactivity researchgate.netsemanticscholar.org. A larger energy gap typically indicates greater stability, while a smaller gap suggests higher reactivity researchgate.net.

Application of Quantitative Structure-Activity Relationships (QSAR) to Related N-S Compounds

Quantitative Structure-Activity Relationships (QSAR) models correlate the chemical structure of compounds with their biological or physical properties, enabling the prediction of these properties for new molecules longdom.orgtiikmpublishing.com. QSAR is an effective method for optimizing or correlating biological activity within a congeneric series with structural parameters or functional determinants like lipophilicity, polarizability, or electronic and steric properties derpharmachemica.com.

In the context of N-S compounds, QSAR studies have been applied to various systems. For example, QSAR models have been developed to predict the carcinogenic potency of aromatic amines, where the number of nitrogen atoms (NNOS) was identified as a significant descriptor, indicating metabolic activation sites on amino N atoms mdpi.com. The presence of nitrogen, sulfur, and oxygen atoms in molecules has been linked to increased biological activity in QSAR models for naphthoquinone analogs derpharmachemica.com. These studies demonstrate the utility of QSAR in understanding the impact of structural features, including those involving nitrogen and sulfur, on the reactivity and stability of related compounds mdpi.comnih.gov.

Integration of Machine Learning Approaches for Chemical Space Exploration

Machine learning (ML) and Artificial Intelligence (AI) methods are increasingly utilized to predict chemical properties, identify potential drug candidates, and optimize synthetic pathways longdom.org. The exploration of chemical space, which represents the vast set of all potentially stable molecules, is a significant challenge due to its enormous size skoltech.ruuni.lu. ML approaches provide powerful tools for navigating this space efficiently uni.lunih.gov.

Deep learning, a subset of ML, has revolutionized various scientific areas and is being applied to chemoinformatics challenges, including the prediction of properties of organic compounds, visualization of chemical space regions, and sampling of new compounds skoltech.ru. ML models can learn from synthetic data, often generated using quantum mechanics-based methods, and combine the numerical efficiency of statistical surrogate models with an ab initio view on matter acs.orgnih.gov. Active learning, an iterative approach where models are updated based on newly obtained information, can significantly accelerate drug discovery by efficiently exploring chemical space, even in low-data regimes chemrxiv.org. These techniques are generally applicable to complex chemical systems, including those containing nitrogen and sulfur, to predict properties and guide the discovery of novel molecules nih.govchemrxiv.orgarxiv.orgmlr.press.

Advanced Theoretical Methodologies in this compound Research

Advanced theoretical methodologies provide more accurate descriptions of molecular systems by accounting for complex electronic interactions. These methods are crucial for obtaining precise thermochemical properties and understanding intricate reaction mechanisms epfl.chnih.gov.

High-Level Coupled-Cluster and Post-Hartree-Fock Methods

Post-Hartree-Fock (post-HF) methods are a set of computational techniques developed to improve upon the Hartree-Fock (HF) method by incorporating electron correlation, which is neglected in the basic HF approximation epfl.chwikipedia.orgjussieu.fr. Electron correlation accounts for the instantaneous repulsions between electrons, providing a more accurate description of molecular systems wikipedia.org.

Key post-HF methods include Configuration Interaction (CI) and Coupled Cluster (CC) theory epfl.chwikipedia.orgornl.gov. While HF calculations can be computationally efficient, they often fall short in providing quantitative predictions for many compound properties, especially for systems with significant electron correlation effects, such as those involved in molecular dissociation reactions epfl.chwikipedia.orgornl.gov. Coupled-cluster methods, particularly those including single and double excitations (CCSD) and perturbative triples (CCSD(T)), are considered highly accurate for calculating energies and molecular properties github.io. However, these high-level methods are computationally demanding, scaling with higher powers of the number of basis functions, which typically limits their application to smaller systems epfl.chornl.gov. For N-S compounds, such methods would be essential for highly accurate calculations of bond dissociation energies, reaction enthalpies, and structural parameters where electron correlation plays a significant role.

Born-Oppenheimer Molecular Dynamics (BOMD) Simulations

Born-Oppenheimer Molecular Dynamics (BOMD) simulations are a type of ab initio molecular dynamics where the forces on the nuclei are calculated "on the fly" from electronic structure calculations performed at each time step, based on the Born-Oppenheimer approximation mqs.dkarxiv.orgrsc.org. This approximation assumes that the motion of atomic nuclei and electrons in a molecule can be separated due to the much larger mass of nuclei compared to electrons wikipedia.orgmqs.dkarxiv.org.

BOMD allows for the simulation of the evolution of nuclei on the ground-state electronic potential-energy surface aps.org. It can incorporate quantum effects like zero-point motion, quantum tunneling, and quantum fluctuations mqs.dk. BOMD simulations are particularly useful for studying proton transfer reactions, structural and dynamical properties, and photo-induced processes in complex systems rsc.orguni-halle.deescholarship.orgrsc.org. For a compound like this compound, BOMD could be employed to study its conformational dynamics, proton transfer pathways, or interactions with solvent molecules at a quantum mechanical level of accuracy.

Multiscale Modeling Approaches for Environmental or Catalytic Systems

Multiscale modeling is a powerful computational technique that integrates different levels of theory and simulation to study complex phenomena across a range of length and time scales, from the electronic (quantum) level to the macroscopic (reactor) level mdpi.comscielo.org.conih.gov. This approach is particularly valuable in fields like environmental science and catalysis, where processes often involve interactions spanning multiple scales nih.govmdpi.comrsc.orgrsc.orgcanada.caarxiv.org.

At the electronic or quantum level, methods such as Density Functional Theory (DFT) are used to study electron interactions, including adsorbate-surface and adsorbate-adsorbate interactions, and the energetics of chemical reaction pathways mdpi.comnih.gov. DFT calculations can provide insights into molecular geometries, electronic structures, and reaction mechanisms nih.govfrontiersin.orgnih.govrsc.orgresearchgate.netbeilstein-journals.org. For instance, in heterogeneous catalysis, DFT helps in understanding adsorption energies and reaction barriers on catalyst surfaces rsc.orgnih.gov.

Moving to larger scales, molecular dynamics (MD) simulations can model the time-dependent behavior of atoms and molecules, providing information on diffusion, solvation effects, and conformational changes in systems ranging from small clusters to large biomolecules frontiersin.orgnih.govnih.govrsc.orgmdpi.comlabxing.commpg.dearxiv.org. These simulations can capture the effects of the environment on the properties of chemically active subdomains frontiersin.org.

For environmental or catalytic systems, multiscale modeling typically couples these atomistic or molecular-level insights with mesoscale and macroscale models, such as mean-field microkinetic models or computational fluid dynamics (CFD) mdpi.comscielo.org.conih.govmdpi.comrsc.org. This allows for the prediction of macroscopic behaviors like selectivity, conversion, and pollutant levels from first principles mdpi.comscielo.org.co. For example, in catalysis, multiscale modeling can assess the impact of coverage and facet effects on predicted coverages of adsorbates on catalytic nanoparticles, improving the accuracy of computational models compared to experimental observations nih.gov. In environmental contexts, integrated computational analyses combining molecular docking and dynamics simulations have been used to elucidate toxicity mechanisms of pollutants, though not specifically for this compound nih.gov.

Despite the broad applicability and increasing sophistication of multiscale modeling techniques in environmental and catalytic research, current scientific literature does not widely document specific detailed research findings or data tables resulting from multiscale modeling approaches applied directly to this compound for environmental or catalytic systems. The existing computational studies on this compound are limited to more fundamental properties, primarily determined through experimental means cdnsciencepub.com. The potential for future research could involve applying these advanced computational methods to explore this compound's role in various chemical processes, its interactions with environmental matrices, or its potential as a catalyst or intermediate in reactions relevant to environmental remediation or industrial catalysis.

Advanced Spectroscopic Characterization in Hydroxysulfamic Acid Research

Vibrational Spectroscopy (Infrared and Raman) for Mechanistic and Structural Insights

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is fundamental for probing the intra- and intermolecular vibrations of molecules, yielding a unique "fingerprint" that is highly characteristic of their bonding and structure mt.com. These techniques are complementary, with IR spectroscopy relying on the absorption of light by molecules at frequencies corresponding to their fundamental vibrations, particularly strong for functional groups with significant dipoles mt.com. Raman spectroscopy, conversely, results from the inelastic scattering of photons and is sensitive to changes in molecular polarizability, making it effective for analyzing crystal lattice structures and polymorph forms, in addition to intramolecular vibrations mt.com.

The detailed assignment of characteristic vibrational modes involves correlating observed spectral bands with specific atomic motions, such as stretching and bending vibrations of chemical bonds researchgate.net. For compounds containing hydroxyl (-OH), sulfonyl (-SO3), and amino (-NH) or imino (-NH-) groups, as in hydroxysulfamic acid, characteristic absorption regions would be expected. For instance, O-H stretching vibrations typically appear around 3500 cm⁻¹, and C=O stretching vibrations are observed in the 1700-1755 cm⁻¹ range in various organic acids core.ac.uk. C-H stretching vibrations are generally found in the 2850-3100 cm⁻¹ region core.ac.ukscifiniti.commdpi.comspectroscopyonline.com. The precise assignment of these modes often relies on a combination of experimental data and quantum chemical calculations, such as Density Functional Theory (DFT), which can predict vibrational frequencies and their corresponding atomic motions, often using potential energy distribution (PED) analysis researchgate.netscifiniti.commdpi.commdpi.com. While specific vibrational mode assignments for this compound were not found in the current literature search, these methodologies would be applied to elucidate its unique vibrational signature, providing insights into its bond strengths and molecular geometry.

In situ spectroscopic monitoring allows for the real-time observation of chemical reactions, providing direct evidence of intermediate species and structural changes as they occur nih.gov. This approach is invaluable for understanding reaction mechanisms. For example, in situ IR and Raman studies have been used to validate the adsorption of nitrate (B79036) ions and the generation of intermediates, such as hydroxylamine (B1172632), during electrocatalytic nitrate reduction on iron-oxy-hydroxide surfaces nih.gov. Given the structural relationship between hydroxylamine and this compound, similar in situ vibrational spectroscopic techniques could be employed to monitor reactions involving this compound, tracking the formation or consumption of specific functional groups (e.g., S-O, N-H, O-H bonds) and identifying transient species or reaction pathways. Such monitoring would provide critical mechanistic insights into its chemical transformations.

Detailed Assignment of Characteristic Vibrational Modes

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Transient Species Detection

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, measures the absorption of ultraviolet and visible light by samples, providing information about their electronic structure edinst.com. This technique is widely used for qualitative identification of molecular structures and quantitative determination of analyte concentrations edinst.com.

When a molecule absorbs UV or visible light, its electrons undergo transitions from lower energy orbitals (e.g., bonding or non-bonding orbitals) to higher energy antibonding orbitals (σ* or π) rsc.org. Common electronic transitions in organic molecules include n→π and π→π* transitions, while transition metal ions can exhibit d-d and charge transfer transitions rsc.orguu.nl. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are characteristic of the chromophores present and can be influenced by factors such as conjugation and the presence of auxochromes rsc.orguomustansiriyah.edu.iq.

For this compound, UV-Vis spectroscopy could be employed to:

Detect electronic transitions: Although this compound is not expected to have extensive conjugated systems that typically absorb strongly in the visible region, it may exhibit n→σ* or n→π* transitions involving the lone pairs on oxygen and nitrogen atoms in the UV region rsc.orguomustansiriyah.edu.iq.

Monitor reactions and detect transient species: UV-Vis spectroscopy is a fast and simple method for determining the concentration of reactants, intermediates, or products in a reaction uu.nl. By monitoring changes in the absorption spectrum over time, it is possible to track the progress of reactions involving this compound and, potentially, identify short-lived transient species that absorb in the UV-Vis range. However, the broad and overlapping nature of absorption bands in UV-Vis spectra can sometimes make interpretation challenging, often requiring advanced theoretical calculations for proper foundation uu.nllibretexts.org.

Mass Spectrometry for Reaction Intermediate Identification and Pathway Analysis

Mass spectrometry (MS) is an indispensable analytical technique for identifying reactive intermediates and elucidating complex reaction pathways due to its high sensitivity and ability to detect low-abundance charged species. For a compound like this compound, which is known to undergo hydrolysis, MS, particularly electrospray ionization mass spectrometry (ESI-MS), could provide critical insights into its decomposition or reaction mechanisms.

Principles of Application: ESI-MS is particularly well-suited for analyzing polar and thermally labile compounds in solution, making it a valuable tool for studying acid-catalyzed reactions. Reactive intermediates, which are often transient and present in low concentrations, can be directly sampled from reaction mixtures via techniques like online electrochemical mass spectrometry (EC-MS) or reactive paper spray mass spectrometry (PS-MS).

Detection of Charged Species: this compound (HSA) and its potential protonated or deprotonated forms, as well as any charged intermediates formed during its reactions (e.g., hydrolysis, oxidation, or reduction), could be detected by ESI-MS. The mass-to-charge (m/z) ratio provides information about the molecular weight and elemental composition of these species.

Tandem Mass Spectrometry (MS/MS): To gain structural information beyond just the molecular weight, tandem MS (MS/MS or MSⁿ) can be employed. This involves fragmenting selected precursor ions and analyzing the resulting product ions. The fragmentation patterns are characteristic of specific chemical structures, allowing for the identification of functional groups and connectivity within the intermediate. For instance, if this compound undergoes a reaction, the MS/MS spectrum of a detected intermediate could reveal the loss of specific small molecules (e.g., H₂O, SO₃) or characteristic fragments that provide clues about its structure.

Kinetic Studies: By monitoring the intensity of reactant, intermediate, and product ions over time, MS can be used to track reaction progress and determine kinetic parameters. This "reaction monitoring" capability is crucial for understanding the temporal evolution of reaction pathways.

Isotopic Labeling: Incorporating stable isotopes (e.g., ¹⁸O, ¹⁵N, ³⁴S) into this compound or its reactants could provide definitive evidence for bond-breaking and bond-forming events, thereby clarifying mechanistic pathways.

Potential Research Findings: While specific data tables for this compound using MS for intermediate identification are not readily available in the provided search results, a hypothetical study could yield data similar to the following:

Table 1: Hypothetical Mass Spectrometry Data for this compound Hydrolysis Intermediates

| Intermediate Species | Proposed Structure | m/z (Positive Ion Mode) | Key MS/MS Fragments (m/z) | Proposed Role in Pathway |

| This compound | H₂NSO₃H | [M+H]⁺ (e.g., 98.0) | [M-H₂O]⁺, [SO₃]⁺ | Reactant |

| Protonated HSA | [H₂NSO₃H + H]⁺ | 98.0 | 80.0 (loss of H₂O) | Protonated form |

| Sulfamic acid | H₂NSO₃H | [M+H]⁺ (e.g., 98.0) | [M-H₂O]⁺, [SO₃]⁺ | Product/Intermediate |

| Sulfate (B86663) ion | SO₄²⁻ | 96.0 (negative ion mode) | N/A | Hydrolysis product |

| Transient species A | [Hypothetical] | 114.0 | 96.0 (loss of H₂O) | Short-lived intermediate |

Note: The m/z values and fragmentation patterns in this table are illustrative and would be determined experimentally.

Such data would allow researchers to propose and validate mechanistic pathways for the degradation or transformation of this compound in various chemical environments.

Advanced X-ray Spectroscopic Techniques for Elemental and Electronic Structure (e.g., XPS, XAS)

Advanced X-ray spectroscopic techniques, such as X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Spectroscopy (XAS), are powerful tools for probing the elemental composition, chemical states, and electronic structure of materials. These techniques are element-specific and can provide insights into the local bonding environment of atoms within a molecule like this compound.

Principles of Application:

X-ray Photoelectron Spectroscopy (XPS): XPS, also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique (probing a few nanometers) that provides quantitative elemental composition and chemical state information. By analyzing the kinetic energy of photoelectrons emitted after X-ray irradiation, XPS can determine the binding energies of core-level electrons. Shifts in these binding energies (chemical shifts) are indicative of the chemical environment and oxidation state of an element.

For this compound, XPS could be used to analyze the chemical states of sulfur (S), nitrogen (N), and oxygen (O) atoms. For example, the sulfur 2p (S 2p) spectrum would show distinct peaks corresponding to the sulfur in the sulfamic acid moiety, potentially differentiating it from other sulfur-containing impurities or degradation products. Similarly, nitrogen 1s (N 1s) and oxygen 1s (O 1s) spectra could provide information on the bonding environments of these atoms (e.g., N-H, N-S, S-O, O-H bonds).

X-ray Absorption Spectroscopy (XAS): XAS is a bulk-sensitive technique (probing a few microns) that probes the electronic structure of unoccupied orbitals and provides element-selective information on local atomic structure, oxidation state, and coordination geometry. It involves scanning the incident photon energy through the absorption edge of a specific element, causing core electrons to be excited into unoccupied states. The fine structure in the absorption spectrum (XANES/NEXAFS and EXAFS regions) provides detailed information.

X-ray Absorption Near-Edge Structure (XANES) / Near-Edge X-ray Absorption Fine Structure (NEXAFS): This region (close to the absorption edge) is sensitive to the oxidation state, coordination geometry, and hybridization of the absorbing atom. For this compound, XANES at the sulfur K-edge or nitrogen K-edge could reveal the precise oxidation state of sulfur and the bonding environment of nitrogen. Changes in the XANES spectrum could indicate structural rearrangements or chemical transformations.

Extended X-ray Absorption Fine Structure (EXAFS): This region (further from the absorption edge) provides quantitative information about the local atomic environment, including bond distances, coordination numbers, and types of neighboring atoms. EXAFS could help determine the precise S-O, S-N, and O-H bond lengths and the coordination sphere around the sulfur atom in this compound, offering insights into its molecular geometry in different phases or environments.

XAS measurements can be performed in fluorescence yield or electron yield modes, with electron yield being more surface-sensitive.

Potential Research Findings: Given the lack of specific reported data for this compound using XPS/XAS, the following table illustrates the type of elemental and electronic structure information that could be obtained:

Table 2: Hypothetical X-ray Spectroscopic Data for this compound

| Technique | Element Probed | Core Level/Edge | Expected Information | Illustrative Data (Hypothetical) |

| XPS | Sulfur (S) | S 2p | Oxidation state, bonding environment | S 2p₃/₂ peak at ~168-170 eV (sulfate-like environment) |

| Nitrogen (N) | N 1s | Bonding environment | N 1s peak at ~401-402 eV (amine/amide-like) | |

| Oxygen (O) | O 1s | Bonding environment | O 1s peaks at ~531-533 eV (S=O, S-O-H) | |

| XAS | Sulfur (S) | S K-edge | Oxidation state, local symmetry, unoccupied states | XANES features reflecting tetrahedral SO₃ coordination |

| Nitrogen (N) | N K-edge | Bonding geometry, hybridization | NEXAFS features indicative of sp³ hybridized nitrogen |

Note: The binding energies and spectral features in this table are illustrative and would be determined experimentally.

These techniques would be particularly valuable for characterizing solid forms of this compound, thin films, or its interactions with surfaces, providing a detailed atomic-level understanding of its stability and reactivity.

Future Research Directions and Emerging Avenues for Hydroxysulfamic Acid Studies

Development of Novel Analytical Methodologies for Complex Chemical Systems

The precise detection and quantification of chemical compounds within complex matrices are fundamental to advancing chemical understanding and application. For hydroxysulfamic acid, the development of novel analytical methodologies is a critical future research direction. Current literature does not extensively detail specific, robust analytical techniques tailored for this compound in intricate chemical systems.

Future research could focus on adapting and innovating advanced chromatographic and spectroscopic techniques for this compound. For instance, high-performance liquid chromatography (HPLC) coupled with sensitive detectors, such as mass spectrometry (MS), could be explored to achieve low detection limits and high selectivity in complex mixtures. Hydrophilic interaction liquid chromatography (HILIC) has proven effective for the quantification of other N-hydroxylated compounds, such as N-hydroxysuccinimide and N-hydroxysulfosuccinimide, suggesting its potential applicability for this compound, although specific studies are currently lacking. rsc.org The challenges in developing such methodologies would include distinguishing this compound from structurally similar species and ensuring its stability during analysis.

Exploration of this compound in Catalysis and Sustainable Chemical Processes

Acid catalysis plays a pivotal role in numerous industrial chemical processes, driving transformations efficiently and selectively. While sulfamic acid has been widely investigated as a catalyst, including its incorporation into metal-organic frameworks (MOFs) and its use in various organic syntheses rsc.orghidenanalytical.com, the catalytic potential of this compound remains largely unexplored.

Future research could investigate this compound as a potential Brønsted acid catalyst, leveraging its acidic proton and potential for hydrogen bonding. Its unique structure, featuring both hydroxylamine (B1172632) and sulfonate functionalities, might offer distinct catalytic properties compared to conventional sulfonic acids. This could involve exploring its efficacy in reactions such as esterification, transesterification, or condensation reactions, potentially under mild and solvent-free conditions, aligning with principles of green chemistry. mdpi.comsigmaaldrich.commdpi.com The stability and reusability of this compound, either as a homogeneous catalyst or when immobilized on solid supports, would be key areas of investigation to assess its viability for sustainable chemical processes.

Advanced Computational Modeling for Multiphase and Complex Reaction Environments

Computational chemistry, particularly density functional theory (DFT) and molecular dynamics (MD) simulations, offers powerful tools to elucidate the electronic structure, reactivity, and reaction mechanisms of chemical compounds. While computational studies have been extensively applied to various acids, including sulfamic acid and other sulfonic acids, to understand their properties and catalytic behavior electrochemsci.orgnih.govmdpi.combeilstein-journals.orgaurorascientific.com, there is a notable gap in advanced computational modeling specifically for this compound.

Future research could employ DFT calculations to predict the thermodynamic stability, acidity (pKa), and spectroscopic properties of this compound in different phases (gas, aqueous, solid). Molecular dynamics simulations could provide insights into its behavior in multiphase systems, such as at interfaces or within solvated environments, which are crucial for understanding its potential roles in complex reaction environments. Such studies could also explore its interactions with other molecules, reaction pathways, and transition states, providing fundamental insights that guide experimental investigations.

Interdisciplinary Research Integrating this compound Chemistry with Materials Science and Atmospheric Chemistry

Interdisciplinary research avenues represent fertile ground for exploring the unique properties and potential applications of this compound.

Materials Science : The integration of chemical compounds with materials science often leads to the development of novel functional materials. While general materials science applications are vast, ranging from polymers to nanomaterials sigmaaldrich.comnih.govresearchgate.netamericanelements.comgithub.io, direct research on this compound's role in this field is not widely documented. Future studies could investigate its potential as a functionalizing agent for surfaces, a component in the synthesis of new polymers or composites, or as a precursor for advanced materials with specific properties (e.g., proton conductivity, flame retardancy). Its unique functional groups might allow for tailored interactions with various material matrices.

Atmospheric Chemistry : The atmosphere is a complex chemical system where various acids and sulfur-containing compounds play significant roles in aerosol formation, cloud chemistry, and climate regulation. Sulfuric acid and organic acids, for instance, are known to contribute to atmospheric acidity and new particle formation. copernicus.orgchemistryviews.orgipcc.chaeronomie.be However, the specific role and fate of this compound in atmospheric chemistry have not been a subject of extensive dedicated research. Future investigations could involve laboratory studies and atmospheric modeling to determine its potential formation pathways, reactivity with atmospheric oxidants (e.g., OH radicals), partitioning between gas and aerosol phases, and its contribution to aerosol nucleation or growth. Understanding its atmospheric lifetime and transformation products would be crucial for assessing its environmental impact.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.